1-Azaspiro[5.5]undecan-4-one, 1-methyl-
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Overview
Description
1-Azaspiro[5.5]undecan-4-one, 1-methyl- is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction connecting two rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[5.5]undecan-4-one, 1-methyl- typically involves the Prins cyclization reaction. The starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, is obtained by alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide . The Prins reaction is then carried out with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic product .
Industrial Production Methods
While specific industrial production methods for 1-Azaspiro[5.5]undecan-4-one, 1-methyl- are not extensively documented, the Prins cyclization reaction provides a scalable approach for its synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[5.5]undecan-4-one, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic framework, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the spiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
1-Azaspiro[5.5]undecan-4-one, 1-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azaspiro[5.5]undecan-4-one, 1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with similar structural features but different biological activities.
1,4,9-Triazaspiro[5.5]undecan-2-one: A derivative with additional nitrogen atoms in the spiro ring, offering distinct chemical properties and applications.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one: A closely related compound with an oxygen atom in the spiro ring, affecting its reactivity and biological activity.
Uniqueness
1-Azaspiro[5.5]undecan-4-one, 1-methyl- stands out due to its specific spirocyclic framework and the presence of a methyl group at position 1. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
143446-64-4 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-methyl-1-azaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H19NO/c1-12-8-5-10(13)9-11(12)6-3-2-4-7-11/h2-9H2,1H3 |
InChI Key |
CACRJFOYGZESQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)CC12CCCCC2 |
Origin of Product |
United States |
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